Sepiapterin

描述

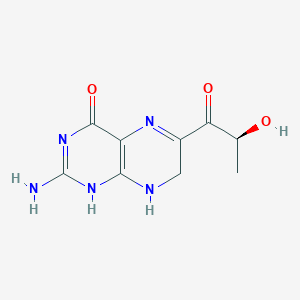

Structure

3D Structure

属性

IUPAC Name |

2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVOXUSPXFPWBN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937902 | |

| Record name | Sepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17094-01-8 | |

| Record name | Sepiapterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sepiapterin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepiapterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPIAPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Mechanism of Action of Sepiapterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepiapterin (Sephience™) is an orally administered synthetic formulation of a naturally occurring metabolic precursor to tetrahydrobiopterin (BH4). It is developed for the treatment of hyperphenylalaninemia (HPA) in patients with Phenylketonuria (PKU). PKU is an autosomal recessive metabolic disorder caused by mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase (PAH) enzyme. This deficiency results in the toxic accumulation of phenylalanine (Phe) in the blood and brain. This compound employs a dual mechanism of action to enhance the activity of the PAH enzyme. Firstly, it serves as a highly bioavailable precursor that elevates intracellular levels of the essential PAH cofactor, BH4, via the salvage pathway. Secondly, it is proposed to act as a pharmacological chaperone that directly binds to and stabilizes misfolded or unstable PAH enzymes, improving their function. Clinical trials have demonstrated that this dual action leads to significant and clinically meaningful reductions in blood Phe concentrations across a broad range of PKU patients.

Core Mechanism of Action: A Dual Approach

This compound's therapeutic effect is rooted in its ability to augment the function of the deficient PAH enzyme through two distinct and complementary mechanisms.[1][2]

Precursor to Tetrahydrobiopterin (BH4)

The primary mechanism of action is this compound's role as a precursor to tetrahydrobiopterin (BH4), an essential cofactor for PAH activity.[3] In PKU, even when the PAH enzyme is present, its function can be limited by the availability of BH4.

-

The BH4 Salvage Pathway: Unlike the de novo synthesis of BH4 from guanosine triphosphate (GTP), orally administered this compound utilizes the pterin salvage pathway to generate BH4.[4] This pathway involves two critical enzymatic steps:

-

This compound Reductase (SPR): this compound is first reduced to 7,8-dihydrobiopterin (BH2).

-

Dihydrofolate Reductase (DHFR): BH2 is subsequently reduced by DHFR to form the active cofactor, 5,6,7,8-tetrahydrobiopterin (BH4).

-

This pathway effectively bypasses potential defects in the de novo synthesis pathway and efficiently increases intracellular BH4 concentrations. Due to its high bioavailability, this compound can cross cell membranes and the blood-brain barrier, leading to elevated BH4 levels in key tissues such as the liver and brain.[1][4]

Proposed Pharmacological Chaperone Activity

In addition to its function as a BH4 precursor, this compound is proposed to have an independent role as a pharmacological chaperone.[2][5] Many PAH gene mutations result in misfolded and unstable enzymes that are prematurely degraded and have reduced catalytic activity.[1]

A pharmacological chaperone is a small molecule that can bind to a misfolded protein, stabilizing its conformation and promoting proper folding. It is proposed that this compound can directly bind to certain mutant PAH enzymes, correcting their misfolding and protecting against thermal instability.[5][6] This chaperone effect is thought to enhance the enzyme's residual function and prolong its cellular lifespan, contributing to the overall reduction in blood Phe levels.[5] It is important to note that while this dual mechanism is widely cited, specific biophysical data quantifying the direct chaperone effect of this compound on PAH enzyme stability (e.g., via thermal shift assays) is not extensively available in peer-reviewed literature, and the data are considered theoretical by the manufacturer.[1]

Signaling and Metabolic Pathways

The metabolic conversion of this compound to the active PAH cofactor BH4 is central to its mechanism.

Quantitative Data Summary

Clinical trial data provides quantitative evidence for the efficacy of this compound in reducing blood Phe levels.

Table 1: Efficacy Results from Phase 3 (APHENITY) Trial

A 6-week, double-blind, placebo-controlled study in PKU patients.

| Parameter | This compound Group | Placebo Group | P-value |

| Mean Blood Phe Reduction (Primary Analysis Population) | -63% | ~0% | <0.0001 |

| Mean Blood Phe Reduction (Classical PKU Subset) | -69% | Minimal | N/A |

| Proportion of Patients Achieving Phe <360 µmol/L | 84% | N/A | N/A |

| This compound Responders in Run-in (≥15% Phe reduction) | 73% (114/156) | N/A | N/A |

| Data sourced from PTC Therapeutics press releases and trial publications.[1][3] |

Table 2: Efficacy Results from Phase 2 Crossover Trial

A 7-day treatment period comparing two doses of this compound with Sapropterin in 24 adult PKU patients.

| Treatment Group | Mean Change from Baseline in Blood Phe (µmol/L) | P-value (vs. Baseline) | P-value (vs. Sapropterin) |

| This compound (60 mg/kg) | -206.4 | <0.0001 | 0.0098 |

| This compound (20 mg/kg) | -146.9 | 0.0010 | N/A |

| Sapropterin (20 mg/kg) | -91.5 | 0.0339 | N/A |

| Data sourced from the Phase 2 trial publication.[7] |

Table 3: Key Pharmacokinetic Parameters of this compound and Metabolite BH4

Data from Phase 1 studies in healthy volunteers.

| Parameter | This compound (Parent Drug) | BH4 (Active Metabolite) |

| Tmax (Time to Peak Concentration) | ~1–3 hours | ~4 hours |

| Plasma Exposure (Cmax & AUC) | < 2% of total BH4 exposure | Major circulating moiety |

| Effect of Low-Fat Meal | N/A | ~1.7x increase in exposure |

| Effect of High-Fat Meal | N/A | ~2.8x increase in exposure |

| Dose Proportionality | Cmax ~3-5 ng/mL (independent of dose up to 60 mg/kg) | Less than dose-proportional from 20 to 60 mg/kg |

| Data sourced from pharmacokinetic publications.[5][8] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the efficacy and mechanism of this compound.

APHENITY Phase 3 Clinical Trial Workflow

The APHENITY trial was a global, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of this compound in PKU patients.[1]

Protocol: Phenylalanine Quantification from Dried Blood Spots (DBS)

This method is standard for monitoring blood Phe levels in clinical trials and patient management.

-

Sample Collection: A single drop of capillary blood is collected via a finger or heel prick onto a specialized filter paper card and allowed to dry completely.

-

Sample Preparation: A standardized punch (e.g., 3 mm diameter) is taken from the DBS and placed into a well of a 96-well microtiter plate.

-

Extraction: An extraction solution, typically methanol containing a stable isotope-labeled internal standard (e.g., Phenylalanine-d5), is added to each well. The plate is sealed and agitated for a set period (e.g., 30-60 minutes) to elute the amino acids.

-

Analysis by LC-MS/MS: The extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatography: The extract is injected into an HPLC system to separate phenylalanine from other components.

-

Mass Spectrometry: The eluent is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. Specific mass-to-charge (m/z) transitions for both phenylalanine and its internal standard are monitored using Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification.

-

-

Quantification: The concentration of phenylalanine in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared using standards of known concentrations.

Protocol: In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay

This assay measures the enzymatic conversion of phenylalanine to tyrosine to assess the direct impact of compounds on PAH activity.

-

Enzyme Source: Recombinant human PAH (wild-type or specific mutant variants) is expressed in a suitable system (e.g., E. coli or eukaryotic cells) and purified. Alternatively, cell lysates can be used.

-

Reaction Mixture Preparation: A reaction buffer (e.g., 100 mM HEPES, pH 7.0) is prepared containing the substrate, L-phenylalanine (e.g., 1 mM), and catalase (to remove H2O2 produced during the reaction).

-

Pre-incubation: The PAH enzyme is pre-incubated with the test compound (e.g., this compound) or control vehicle for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the cofactor, BH4 (e.g., 75 µM).

-

Incubation: The reaction proceeds for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped, typically by adding an acid (e.g., perchloric acid) or a strong base, which denatures the enzyme.

-

Product Quantification: The amount of tyrosine produced is quantified. This is commonly done using HPLC with fluorescence detection, as tyrosine is naturally fluorescent while phenylalanine is not. A standard curve of known tyrosine concentrations is used for accurate quantification.

-

Data Analysis: Enzyme activity is calculated based on the rate of tyrosine production and normalized to the amount of PAH protein used in the assay.

Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry)

This biophysical assay is used to assess the stabilizing effect of a ligand (acting as a pharmacological chaperone) on a target protein by measuring changes in its thermal denaturation temperature (Tm).

-

Reagent Preparation:

-

Protein: Purified recombinant PAH is diluted in a suitable buffer (e.g., HEPES with a defined pH and salt concentration).

-

Ligand: this compound is prepared at various concentrations.

-

Dye: A fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins is prepared.

-

-

Assay Setup: In a 96-well PCR plate, the PAH protein, the fluorescent dye, and either the test ligand (this compound) or a control vehicle are mixed in each well.

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument programmed to slowly increase the temperature in a stepwise manner (e.g., from 25°C to 95°C at a ramp rate of 1°C/minute).

-

Fluorescence Monitoring: The instrument measures the fluorescence intensity in each well at each temperature increment. As the protein unfolds (denatures) with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

-

Data Analysis: A melting curve is generated by plotting fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the sigmoidal curve. A positive shift in Tm (ΔTm) in the presence of the ligand compared to the control indicates that the ligand binds to and stabilizes the protein.

Conclusion

This compound represents a significant advancement in the pharmacological treatment of PKU. Its mechanism of action is multifaceted, combining the efficient generation of the essential cofactor BH4 through the salvage pathway with a proposed direct stabilizing effect on the PAH enzyme. This dual approach provides a robust rationale for its efficacy in reducing blood phenylalanine levels in a broad spectrum of PKU patients, including those with severe, classical forms of the disease. The quantitative data from rigorous clinical trials underscore its potential to improve metabolic control and potentially ease the significant dietary burden on individuals living with PKU. Further research into the biophysical specifics of its chaperone activity will continue to refine the understanding of its comprehensive mechanism.

References

- 1. Mechanism of Action | SEPHIENCE™ (this compound) for HCPs [hcp.sephience.com]

- 2. PTC Therapeutics Reveals FDA Action Date for this compound and Phase 3 Trial Results Publication [synapse.patsnap.com]

- 3. This compound for the treatment of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. No QT interval prolongation effect of this compound: a concentration-QTc analysis of pooled data from phase 1 and phase 3 studies in healthy volunteers and patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. No QT interval prolongation effect of this compound: a concentration-QTc analysis of pooled data from phase 1 and phase 3 studies in healthy volunteers and patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

Sepiapterin's Role in the Tetrahydrobiopterin Salvage Pathway: A Technical Guide

Executive Summary

Tetrahydrobiopterin (BH4) is an indispensable catalytic cofactor for a range of critical enzymatic reactions, including the synthesis of monoamine neurotransmitters (dopamine, serotonin) and nitric oxide.[1][2][3] Its intracellular concentration is meticulously regulated by three interconnected pathways: de novo synthesis, recycling, and salvage.[1] The salvage pathway, in particular, offers a crucial mechanism for generating BH4 from precursors, with the pteridine derivative sepiapterin serving as a key intermediate. This document provides a comprehensive technical overview of this compound's function within the BH4 salvage pathway, its therapeutic implications, quantitative pharmacokinetic data, and relevant experimental methodologies.

This compound acts as a natural precursor to BH4.[4][5] Its administration, particularly as an oral therapeutic, leverages the salvage pathway to effectively increase intracellular BH4 levels. This pathway involves a two-step enzymatic conversion: this compound is first reduced to 7,8-dihydrobiopterin (BH2) by this compound reductase (SPR), and subsequently, BH2 is reduced to the active cofactor BH4 by dihydrofolate reductase (DHFR).[1][6][7] This mechanism is of significant interest for treating disorders associated with BH4 deficiency, such as Phenylketonuria (PKU), as this compound exhibits pharmacological advantages over direct BH4 supplementation, including enhanced stability and cellular uptake.[5][8]

The Tetrahydrobiopterin Biosynthetic Network

The cellular pool of BH4 is maintained through a dynamic interplay of three pathways. Understanding this network is essential to appreciate the specific role of the this compound-mediated salvage route.

-

De Novo Pathway: This is the primary synthesis route starting from guanosine triphosphate (GTP). A series of three enzymatic reactions catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and this compound reductase (SPR) converts GTP into BH4.[1][2] GTPCH is the rate-limiting enzyme in this cascade.[1][7]

-

Recycling Pathway: Following its role as a cofactor, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). The enzyme dihydropteridine reductase (DHPR) rapidly regenerates BH4 from qBH2, ensuring the cofactor's continued availability for enzymes like aromatic amino acid hydroxylases.[1][2]

-

Salvage Pathway: This pathway regenerates BH4 from oxidized forms or precursors, providing an alternative route to the de novo synthesis. It plays a critical role when the de novo pathway is compromised or when exogenous precursors are supplied.[2][7]

The salvage pathway can utilize this compound, which can be formed when an intermediate of the de novo pathway, 6-pyruvoyl-tetrahydropterin, is acted upon by other non-specific reductases like aldose reductase (AR) and carbonyl reductase (CR).[1][7] The resulting this compound is then channeled into the salvage pathway to produce BH4.

The Central Role of this compound and Dihydrofolate Reductase (DHFR)

The administration of exogenous this compound directly engages the salvage pathway. This process is defined by two key enzymatic steps:

-

Conversion to Dihydrobiopterin (BH2): this compound is reduced by this compound Reductase (SPR) to form 7,8-dihydrobiopterin (BH2).[6][7] This reaction is NADPH-dependent.[9] While SPR is the primary enzyme, other aldo-keto reductases, such as carbonyl reductase (CR) and aldose reductase (AR), can also catalyze this conversion.[1][7]

-

Reduction to Tetrahydrobiopterin (BH4): The resulting BH2 is the substrate for Dihydrofolate Reductase (DHFR), which catalyzes the final reduction to the biologically active BH4.[1][10] The activity of DHFR is therefore critical for the efficacy of the salvage pathway and for maintaining the cellular BH4:BH2 ratio.[10][11] Inhibition of DHFR, for example by methotrexate, has been shown to block the accumulation of BH4 from precursor supplementation, underscoring the essential role of this enzyme.[12][13]

This pathway is particularly significant as a therapeutic target. Oral administration of this compound has been shown to be rapidly absorbed and extensively converted to BH4, making it an effective pro-drug.[8][14] It bypasses potential defects in the de novo pathway's initial enzymes (GTPCH and PTPS) and provides the necessary substrate for DHFR-mediated BH4 synthesis.

Quantitative Analysis: Pharmacokinetics of Oral this compound

Clinical studies in healthy participants and patients with PKU have characterized the pharmacokinetic profile of this compound and its conversion to BH4. Following oral administration, this compound is quickly absorbed and converted, with plasma exposures to this compound being less than 2% of the resulting BH4 levels.[14][15] BH4 is the major circulating active moiety.[16] The data reveal that food intake significantly enhances the bioavailability of BH4 derived from this compound.

Table 1: Single-Dose Pharmacokinetic Parameters of BH4 After Oral this compound Administration

| Parameter | 20 mg/kg | 40 mg/kg | 60 mg/kg | Condition | Population | Source |

|---|---|---|---|---|---|---|

| Tmax (h) | ~4 | ~4 | ~4 | Low-fat diet | Healthy | [14] |

| BH4 Cmax (ng/mL) | 485 | 567 | 519 | Low-fat diet | Healthy Japanese / Mixed | [14] |

| BH4 AUC₀₋₂₄h (h·ng/mL) | 2830 | 3490 | 3140 | Low-fat diet | Healthy Japanese / Mixed | [14] |

| Food Effect (vs. Fasted) | --- | 1.7-fold ↑ in AUC | 2.8-fold ↑ in AUC | Low-fat / High-fat diet | Healthy | [14][16] |

| Food Effect (vs. Fasted) | 1.7-fold ↑ in AUC | --- | 2.8-fold ↑ in AUC | Low-fat / High-fat diet | Healthy |[16] |

Note: Data are compiled from different studies and represent approximate mean values. Cmax and AUC values can vary based on the specific formulation and population.

Table 2: Comparison of Blood Phenylalanine (Phe) Reduction

| Treatment | Dose | Mean Phe Change (μmol/L) | Population | Source |

|---|---|---|---|---|

| This compound | 20 mg/kg/day | -146.9 | Adult PKU | [8] |

| This compound | 60 mg/kg/day | -206.4 | Adult PKU | [8] |

| Sapropterin | 20 mg/kg/day | -91.5 | Adult PKU |[8] |

These data demonstrate that this compound is more effective than sapropterin at reducing blood Phe levels in PKU patients, with a dose-dependent response.[8]

Experimental Protocols

The quantification of this compound, BH4, and BH2 in biological matrices is critical for research and clinical development. The method of choice is typically High-Performance Liquid Chromatography (HPLC) coupled with either electrochemical detection (ECD) or tandem mass spectrometry (MS/MS).

Protocol: Measurement of Pterins by HPLC with Electrochemical Detection

This protocol provides a general framework for the analysis of BH4 and its oxidized forms in tissue samples.

1. Materials and Reagents:

-

BH4 and BH2 standards

-

0.1 M Hydrochloric Acid (HCl)

-

Extraction Buffer: 0.1 M HCl containing 1 mM 1,4-dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA).[17][18]

-

Mobile Phase: e.g., 50 mM sodium acetate, 10% methanol, adjusted to a specific pH.

-

Tissue homogenizer.

-

Centrifuge capable of 14,000 x g at 4°C.

-

HPLC system with an electrochemical detector equipped with a dual-electrode analytical cell.

2. Sample Preparation:

-

Excise tissues rapidly and freeze immediately in liquid nitrogen. Store at -80°C until analysis.

-

Weigh the frozen tissue and add 5-10 volumes of ice-cold Extraction Buffer. The acid stabilizes the pterins, while DTE and DTPA prevent oxidation.[17][18]

-

Homogenize the tissue on ice until no visible particles remain.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter. The sample is now ready for injection.

3. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Injection Volume: 20-50 µL.

-

Detection: Use an electrochemical detector with potentials set to sequentially oxidize BH4 and then BH2. For example, a screening electrode at +150 mV and a quantifying electrode at +280 mV can be used for BH4, while a potential of +600 mV can detect BH2.[19] This differential oxidation allows for specific quantification.

4. Quantification:

-

Generate a standard curve by preparing serial dilutions of BH4 and BH2 standards in the extraction buffer.

-

Run the standards on the HPLC-ECD system to establish retention times and peak area-concentration relationships.

-

Calculate the concentration of BH4 and BH2 in the samples by comparing their peak areas to the standard curve. Normalize the results to the initial tissue weight (e.g., pmol/mg protein).

Conclusion

This compound is a pivotal molecule in the tetrahydrobiopterin salvage pathway, serving as an efficient precursor for the synthesis of BH4. This pathway, involving the sequential action of this compound reductase and dihydrofolate reductase, represents a powerful therapeutic strategy for increasing cellular BH4 levels. Pharmacokinetic data robustly support the use of oral this compound as a pro-drug that is rapidly and extensively converted to BH4, with its bioavailability significantly enhanced by food. For professionals in research and drug development, understanding the intricacies of this pathway and the methods for quantifying its components is essential for advancing novel therapies for BH4-deficiency disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | Salvage - BH2 is reduced to BH4 by DHFR [reactome.org]

- 11. Critical role for tetrahydrobiopterin recycling by dihydrofolate reductase in regulation of endothelial nitric-oxide synthase coupling: relative importance of the de novo biopterin synthesis versus salvage pathways. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 12. Delivery of exogenous tetrahydrobiopterin (BH4) to cells of target organs: role of salvage pathway and uptake of its precursor in effective elevation of tissue BH4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. d-nb.info [d-nb.info]

- 16. Relative Oral Bioavailability and Food Effects of Two this compound Formulations in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Faculty Collaboration Database - Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls. Antioxidants (Basel) 2022 Jun 16;11(6) [fcd.mcw.edu]

- 19. researchgate.net [researchgate.net]

The Discovery and History of Sepiapterin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepiapterin, a pteridine derivative, has emerged from relative obscurity to become a molecule of significant interest in the fields of biochemistry, neuroscience, and drug development. Initially identified as a pigment in insects, its crucial role as a precursor in the biosynthesis of tetrahydrobiopterin (BH4) has unveiled its importance in a myriad of physiological processes. BH4 is an essential cofactor for several aromatic amino acid hydroxylases, which are vital for the synthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine, as well as for the production of nitric oxide. This guide provides an in-depth technical overview of the discovery of this compound, the history of its research, its biochemical properties, and the experimental methodologies that have been pivotal in unraveling its function.

Discovery and Early Research

The story of this compound begins in the mid-20th century with studies on the pigments of Drosophila melanogaster. The name "this compound" itself is derived from the "sepia" mutant of this fruit fly, which exhibits a dark brown eye color due to alterations in pteridine metabolism. Early research focused on the isolation and characterization of these pigments. It was later established that this compound is a key intermediate in the metabolic pathway of pteridines.

A significant breakthrough in understanding the physiological role of this compound came with the discovery of its connection to tetrahydrobiopterin (BH4) biosynthesis. Researchers elucidated that this compound can be converted to BH4 through a salvage pathway, a critical alternative route to the de novo synthesis pathway from guanosine triphosphate (GTP). This discovery laid the foundation for investigating this compound's potential therapeutic applications in disorders characterized by BH4 deficiency.

Biochemical Properties of this compound

This compound (2-amino-6-lactoyl-7,8-dihydropteridin-4-one) is a yellow, fluorescent compound. Its biochemical properties have been characterized through various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₁N₅O₃ |

| Molecular Weight | 237.22 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility in Water | Slightly soluble |

| UV Absorption Maxima | ~280 nm and ~420 nm in neutral solution |

| Fluorescence Emission | ~530 nm |

The Role of this compound in Tetrahydrobiopterin (BH4) Biosynthesis

This compound plays a central role in the salvage pathway of BH4 synthesis. This pathway is particularly important for providing an alternative source of BH4 when the de novo pathway is impaired. The key enzyme in this conversion is This compound Reductase (SPR) .

The Tetrahydrobiopterin Biosynthesis Pathway

The biosynthesis of BH4 occurs through two main pathways: the de novo pathway and the salvage pathway.

Caption: The Tetrahydrobiopterin (BH4) biosynthesis pathway, highlighting the de novo and salvage pathways.

In the de novo pathway, GTP is converted to BH4 through the sequential action of GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and this compound reductase (SPR). In the salvage pathway, this compound is reduced to dihydrobiopterin by SPR, which is then further reduced to BH4 by dihydrofolate reductase (DHFR).

This compound Reductase (SPR)

This compound reductase (EC 1.1.1.153) is a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family. It catalyzes the NADPH-dependent reduction of this compound to 7,8-dihydrobiopterin.

Tissue Distribution and Activity of this compound Reductase

SPR is widely distributed throughout the body, with varying levels of activity in different tissues. This differential expression has implications for the capacity of various organs to synthesize BH4 via the salvage pathway.

| Tissue (Rat) | This compound Reductase Activity (pmol/mg protein/min) |

| Liver | ~2.17 |

| Erythrocytes | ~1.33 |

| Brain | Detectable |

| Kidney | Detectable |

| Adrenal Gland | Detectable |

Note: The activities are approximate and can vary based on assay conditions and species.

Experimental Protocols

Isolation and Purification of this compound from Silkworm Integument

The lemon mutant of the silkworm, Bombyx mori, is a rich source of this compound. The following protocol outlines a general method for its isolation and purification.

Materials:

-

Integument from lemon mutant silkworm larvae

-

50% Ethanol

-

Cellulose Ecteola, Sephadex G-25, and Cellulose Phosphate chromatography columns

-

Distilled water

-

Rotary evaporator

-

Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Homogenization: Homogenize the silkworm integument in 50% ethanol. Centrifuge the homogenate and collect the supernatant.

-

Initial Chromatography: Apply the supernatant to a Cellulose Ecteola column and elute with a suitable buffer to separate the pteridine fraction.

-

Gel Filtration Chromatography: Concentrate the pteridine fraction and apply it to a Sephadex G-25 column. Elute with distilled water to further purify the this compound-containing fraction.

-

Ion-Exchange Chromatography: Apply the collected fraction to a Cellulose Phosphate column and elute with distilled water. This step helps in removing remaining impurities.

-

Purity Assessment: Monitor the purity of the eluted fractions using UV-Vis spectrophotometry, looking for the characteristic absorption peaks of this compound.

-

Quantification and Identification: Perform HPLC analysis to confirm the identity and quantify the purified this compound against a known standard.

Enzymatic Assay of this compound Reductase Activity

The activity of this compound reductase is typically measured by monitoring the decrease in absorbance of this compound at 420 nm upon its reduction to 7,8-dihydrobiopterin.

Materials:

-

Purified or crude enzyme preparation (e.g., tissue homogenate)

-

Potassium phosphate buffer (pH 6.4)

-

NADPH solution

-

This compound solution

-

Spectrophotometer capable of reading at 420 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme sample.

-

Initiation of Reaction: Start the reaction by adding the this compound solution to the cuvette.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 420 nm over time. The rate of decrease is proportional to the enzyme activity.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of this compound at 420 nm. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound per minute under the specified conditions.

This compound Reductase Deficiency (SRD)

The critical role of this compound and SPR in BH4 biosynthesis is highlighted by the genetic disorder, this compound Reductase Deficiency (SRD). SRD is an autosomal recessive metabolic disorder that leads to a severe deficiency of dopamine and serotonin in the brain.

Clinical Manifestations and Diagnosis

Patients with SRD typically present in infancy with a range of neurological symptoms, including:

-

Motor and cognitive developmental delay

-

Axial hypotonia (low muscle tone)

-

Dystonia (involuntary muscle contractions)

-

Oculogyric crises (involuntary upward deviation of the eyes)

-

Diurnal variation of symptoms

Diagnosis of SRD involves a multi-step process.

Caption: Diagnostic workflow for this compound Reductase Deficiency (SRD).

The diagnostic hallmark of SRD is the analysis of pterins and neurotransmitter metabolites in the cerebrospinal fluid (CSF), which reveals a characteristic profile of elevated this compound and dihydrobiopterin, and decreased levels of homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA). The diagnosis is confirmed by sequencing the SPR gene to identify disease-causing mutations.

Therapeutic Applications and Future Directions

The understanding of this compound's role in BH4 metabolism has opened up new avenues for therapeutic interventions.

This compound in Phenylketonuria (PKU)

Recently, this compound has gained significant attention as a potential treatment for Phenylketonuria (PKU), a genetic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which requires BH4 as a cofactor. Oral administration of this compound can increase intracellular BH4 levels, thereby enhancing the activity of residual PAH and improving phenylalanine metabolism. In 2025, a this compound-based drug was approved for medical use in the European Union and the United States for the treatment of hyperphenylalaninemia in patients with PKU.[1]

Future Research

The journey of this compound research from a fruit fly pigment to a therapeutic agent is a testament to the power of fundamental scientific inquiry. Future research is likely to focus on:

-

Exploring the full therapeutic potential of this compound in other BH4-deficient disorders.

-

Investigating the regulation of this compound reductase and the salvage pathway in different physiological and pathological conditions.

-

Developing novel inhibitors of this compound reductase for conditions where a reduction in BH4 levels may be beneficial, such as in certain types of pain and cancer.

Conclusion

The discovery and subsequent decades of research on this compound have transformed our understanding of pteridine metabolism and its critical link to neurotransmitter synthesis and other vital physiological functions. From its humble beginnings as an insect pigment, this compound has evolved into a molecule with significant diagnostic and therapeutic implications. The continued exploration of its biochemistry and pharmacology holds great promise for the development of novel treatments for a range of debilitating disorders.

References

The Metabolic Pathway of Sepiapterin to BH4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobiopterin (BH4) is an essential cofactor for several critical enzymatic reactions in the human body, including the synthesis of neurotransmitters such as dopamine and serotonin, and the production of nitric oxide. Deficiencies in BH4 can lead to a range of serious medical conditions. The metabolic pathway that converts sepiapterin to BH4, often referred to as the "salvage pathway," represents a crucial mechanism for maintaining adequate levels of this vital cofactor. This technical guide provides an in-depth exploration of this pathway, including its core components, enzymatic kinetics, and the experimental protocols used for its investigation.

The this compound to BH4 Metabolic Pathway

The conversion of this compound to tetrahydrobiopterin (BH4) is a two-step enzymatic process. This pathway is a key component of the overall BH4 metabolism, which also includes de novo synthesis from guanosine triphosphate (GTP) and a recycling pathway from quinonoid dihydrobiopterin (qBH2). The salvage pathway utilizing this compound is of particular interest for therapeutic strategies aimed at increasing BH4 levels.

The two primary enzymes involved in the conversion of this compound to BH4 are:

-

This compound Reductase (SPR): This enzyme catalyzes the reduction of this compound to 7,8-dihydrobiopterin (BH2). This reaction is dependent on the cofactor NADPH.

-

Dihydrofolate Reductase (DHFR): Subsequently, DHFR reduces 7,8-dihydrobiopterin to the biologically active 5,6,7,8-tetrahydrobiopterin (BH4), also utilizing NADPH as a cofactor.

It is important to note that while DHFR's primary role is in folate metabolism, its ability to reduce BH2 is critical for the final step of this salvage pathway.

Quantitative Data: Enzyme Kinetics

The efficiency of the this compound to BH4 pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for human this compound reductase and dihydrofolate reductase.

Table 1: Kinetic Parameters of Human this compound Reductase (SPR)

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Reference |

| This compound | 14.3 | 1.1 | [1] |

| NADPH | 10 | 1.1 | [1] |

Table 2: Kinetic Parameters of Human Dihydrofolate Reductase (DHFR)

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Reference |

| 7,8-Dihydrobiopterin | High (low affinity) | - | [2][3] |

| Dihydrofolate (DHF) | ~0.22 - 2.7 | ~6.4 | [4][5] |

| NADPH | ~1.9 - 4 | - | [4][5] |

Note: A specific K_m_ value for human DHFR with 7,8-dihydrobiopterin is not consistently reported in the literature, but it is well-established that DHFR has a significantly lower affinity for 7,8-dihydrobiopterin compared to its primary substrate, dihydrofolate.

Signaling Pathways and Experimental Workflows

To visualize the metabolic and experimental processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Protocols

This compound Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from methodologies that measure the decrease in this compound concentration or the oxidation of NADPH.

Principle: The activity of this compound reductase is determined by monitoring the decrease in absorbance of this compound at 420 nm or the decrease in absorbance of NADPH at 340 nm.

Materials:

-

Purified human this compound reductase or cell/tissue lysate

-

Potassium phosphate buffer (100 mM, pH 6.4)

-

This compound solution (e.g., 10 mM stock in a suitable solvent)

-

NADPH solution (e.g., 10 mM stock in buffer)

-

Spectrophotometer capable of reading at 340 nm or 420 nm

-

96-well plate or cuvettes

Procedure:

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing:

-

Potassium phosphate buffer (to final volume)

-

NADPH (final concentration, e.g., 100-250 µM)

-

Enzyme preparation (e.g., 1-10 µg of lysate protein or a suitable amount of purified enzyme)

-

-

Pre-incubation: Incubate the reaction mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the reaction by adding this compound to a final concentration (e.g., 50-125 µM).

-

Kinetic Measurement:

-

Method A (Monitoring this compound): Immediately measure the decrease in absorbance at 420 nm in kinetic mode at regular intervals for 5-10 minutes.

-

Method B (Monitoring NADPH): Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.

-

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of this compound at 420 nm or NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Dihydrofolate Reductase Activity Assay with Dihydrobiopterin (Spectrophotometric)

This protocol is a modification of standard DHFR assays, using 7,8-dihydrobiopterin as the substrate.

Principle: The activity of DHFR is determined by monitoring the NADPH-dependent reduction of a substrate, which leads to a decrease in absorbance at 340 nm.

Materials:

-

Purified human dihydrofolate reductase or cell/tissue lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

7,8-Dihydrobiopterin (BH2) solution (prepared fresh)

-

NADPH solution (e.g., 10 mM stock in buffer)

-

Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent microplate or cuvettes

Procedure:

-

Reaction Mixture Preparation: To each well or cuvette, add the assay buffer, NADPH solution (final concentration, e.g., 100-200 µM), and the enzyme sample.

-

Pre-incubation: Incubate for 5 minutes at the desired temperature to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the reaction by adding the 7,8-dihydrobiopterin substrate.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[4]

-

Calculation of Activity: The rate of decrease in absorbance is directly proportional to the DHFR activity. Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[4]

HPLC Analysis of Pteridines (this compound, BH2, and BH4)

This protocol provides a general framework for the separation and quantification of pteridines in biological samples using High-Performance Liquid Chromatography with electrochemical or fluorescence detection.[6][7]

Principle: Pteridines are separated by reverse-phase HPLC and detected based on their electrochemical properties or native/induced fluorescence.

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Extraction buffer (e.g., acidic buffer such as perchloric acid or a buffer containing antioxidants like dithiothreitol (DTT) and metal chelators like diethylenetriaminepentaacetic acid (DTPA))[6]

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector (ECD) or Fluorescence detector (FLD)

-

Pteridine standards (this compound, BH2, BH4)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in ice-cold extraction buffer.

-

Centrifuge the homogenate/lysate at high speed (e.g., 10,000 x g) at 4°C to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Inject the supernatant onto a C18 reverse-phase column.

-

Use an isocratic or gradient mobile phase to separate the pteridines. A typical mobile phase might consist of a phosphate buffer with an ion-pairing agent (e.g., octyl sulfate) and a small percentage of organic solvent (e.g., acetonitrile or methanol).[6]

-

-

Detection:

-

Electrochemical Detection: Set the potentials of the electrodes to specifically detect the reduced pterins. For example, BH4 can be detected at a lower potential, while BH2 requires a higher potential.

-

Fluorescence Detection: Detect naturally fluorescent pterins (like biopterin, the oxidized form of BH2 and BH4). For non-fluorescent reduced pterins, a post-column oxidation step may be required to convert them to their fluorescent counterparts.[6]

-

-

Quantification:

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.

-

Construct a standard curve for each pteridine to determine their concentrations in the samples.

-

Conclusion

The metabolic conversion of this compound to BH4 via the salvage pathway is a fundamental process with significant implications for health and disease. Understanding the kinetics of the enzymes involved and mastering the experimental techniques for their study are crucial for researchers and drug development professionals. This guide provides a comprehensive overview of the core aspects of this pathway, offering a foundation for further investigation and the development of novel therapeutic interventions targeting BH4 metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. benchchem.com [benchchem.com]

- 5. uniprot.org [uniprot.org]

- 6. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls | MDPI [mdpi.com]

- 7. This compound reductase exhibits a NADPH-dependent dicarbonyl reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Sepiapterin as a Precursor to Intracellular Tetrahydrobiopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several critical enzymatic reactions, including the synthesis of neurotransmitters and nitric oxide. Deficiencies in BH4 are implicated in a range of metabolic and neurological disorders. While direct supplementation with BH4 has been a therapeutic strategy, its efficacy is often limited by poor bioavailability and cellular uptake. Sepiapterin, a metabolic precursor to BH4, has emerged as a promising alternative, demonstrating superior cellular penetration and efficient intracellular conversion to the active cofactor. This technical guide provides an in-depth overview of the biochemical pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to the study of this compound as a BH4 precursor. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in this therapeutic area.

The Biochemical Landscape of Tetrahydrobiopterin Synthesis

Intracellular BH4 homeostasis is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

2.1 De Novo Synthesis Pathway

The de novo pathway synthesizes BH4 from guanosine triphosphate (GTP) through a series of enzymatic steps.[1][2] This pathway is the primary source of endogenous BH4. The key enzymes involved are:

-

GTP cyclohydrolase I (GCH1): The rate-limiting enzyme that catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.[1][2]

-

6-pyruvoyltetrahydropterin synthase (PTPS): Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin (PTP).

-

This compound Reductase (SPR): Catalyzes the final reduction of PTP to BH4.[2]

2.2 The Salvage Pathway: The Role of this compound

The salvage pathway provides an alternative route for BH4 synthesis, utilizing precursors like this compound. This pathway is particularly relevant for the therapeutic administration of this compound.[1][2] Exogenously supplied this compound is readily taken up by cells and converted to BH4 in a two-step process:

-

This compound Reductase (SPR): this compound is first reduced to 7,8-dihydrobiopterin (BH2) by this compound reductase (SPR), an NADPH-dependent enzyme.[3]

-

Dihydrofolate Reductase (DHFR): BH2 is then reduced to the active cofactor BH4 by dihydrofolate reductase (DHFR).[1]

The efficiency of the salvage pathway is a key advantage of this compound-based therapies, as it bypasses potential defects in the de novo pathway upstream of this compound reductase and leverages the cellular uptake of this compound.

Quantitative Data

The following tables summarize key quantitative data from various studies, highlighting the efficiency of this compound as a BH4 precursor.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |

| This compound Reductase | This compound | N/A | 1.1 | N/A | UniProt P35270 |

| This compound Reductase | NADPH | 30.2 | 0.0123 | 407.3 | [4] |

| This compound Reductase | NADH | 110 | 0.0033 | 30 | [4] |

| Dihydrofolate Reductase | Dihydrobiopterin | N/A | N/A | N/A | N/A |

Note: N/A indicates data not available in the reviewed literature.

Table 2: Comparative Cellular Uptake

| Compound | Cell Line | Uptake Efficiency Relative to 6R-BH4 | Source |

| This compound | RBL2H3 | 21-fold greater | [5] |

Table 3: Pharmacokinetic Parameters of Oral this compound in Healthy Volunteers

| Dose (mg/kg) | Analyte | C_max_ (ng/mL) | T_max_ (h) | Source |

| 2.5 - 80 | This compound | 0.58 - 2.92 | ~1 - 2 | [5] |

| 2.5 - 80 | BH4 | 57 - 312 | ~4 | [5] |

| 20 | This compound | ~2.1 | ~1.4 - 5.0 | [6] |

| 40 | This compound | ~3.5 | ~1.4 - 5.0 | [6] |

| 60 | This compound | ~4.9 | ~1.4 - 5.0 | [6] |

Table 4: Effect of Food on this compound Bioavailability

| Condition | Increase in BH4 Exposure (AUC) | Source |

| Low-fat meal | ~1.7-fold | [7] |

| High-fat meal | ~2.8-fold | [7] |

Signaling Pathways and Experimental Workflows

Diagrams

Experimental Protocols

5.1 Measurement of Intracellular Tetrahydrobiopterin by HPLC with Electrochemical Detection

This protocol is adapted from established methods for the quantification of BH4 in biological samples.[7][8]

5.1.1 Materials and Reagents

-

0.1 M Hydrochloric acid (HCl)

-

1 M Perchloric acid (PCA)

-

Mobile Phase: 50 mM potassium phosphate, pH 2.6, with 0.1 mM 1,4-dithioerythritol (DTE) and 0.1 mM diethylenetriaminepentaacetic acid (DTPA)

-

BH4 standard solutions

-

Tissue or cell samples

5.1.2 Sample Preparation

-

Harvest tissue or cell pellets and immediately freeze in liquid nitrogen.

-

Homogenize the frozen samples in 10 volumes of ice-cold 0.1 M HCl.

-

Add an equal volume of 1 M PCA to the homogenate to precipitate proteins.

-

Vortex the mixture and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

5.1.3 HPLC-ECD Analysis

-

Equilibrate a C18 reverse-phase HPLC column with the mobile phase at a flow rate of 0.7 mL/min.

-

Set the electrochemical detector potentials. A common setting is a dual-electrode system with the first electrode at +50 mV and the second at +350 mV.

-

Inject 20 µL of the prepared sample onto the column.

-

Identify and quantify the BH4 peak based on the retention time of the BH4 standard.

-

Generate a standard curve using known concentrations of BH4 to calculate the concentration in the samples.

5.2 this compound Reductase Activity Assay

This spectrophotometric assay measures the activity of this compound reductase by monitoring the decrease in absorbance of this compound at 420 nm.

5.2.1 Materials and Reagents

-

100 mM Potassium phosphate buffer, pH 6.4

-

100 µM NADPH

-

50 µM this compound

-

Enzyme preparation (cell lysate or purified enzyme)

5.2.2 Assay Procedure

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.4) and 100 µM NADPH in a microplate well or cuvette.

-

Add the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding 50 µM this compound.

-

Immediately monitor the decrease in absorbance at 420 nm at regular intervals using a spectrophotometer.

-

Calculate the rate of this compound reduction from the linear portion of the absorbance versus time curve. The molar extinction coefficient for this compound at 420 nm is required for this calculation.

Conclusion

This compound represents a highly effective strategy for augmenting intracellular levels of tetrahydrobiopterin. Its superior cellular uptake and efficient conversion to BH4 via the salvage pathway offer significant advantages over direct BH4 supplementation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound in treating a variety of disorders associated with BH4 deficiency. Continued research in this area is crucial for the development of novel and more effective treatments for these debilitating conditions.

References

- 1. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. This compound reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmasalmanac.com [pharmasalmanac.com]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Sepiapterin: A Technical Guide to Its Early Discovery and Biological Importance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepiapterin, a pteridine compound, stands as a crucial intermediate in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for numerous metabolic processes. This technical guide delves into the foundational early studies that first identified and characterized this compound, laying the groundwork for our current understanding of its biological significance and therapeutic potential. We will explore the initial isolation and structural elucidation of this molecule, the key enzymatic reactions involved in its metabolism, and the early insights into its role in biological systems.

The Discovery and Initial Characterization of this compound

The story of this compound begins in the mid-20th century with studies on the pigments of insects, particularly the fruit fly Drosophila melanogaster and the silkworm Bombyx mori.

A Yellow Pigment in Drosophila

Early investigations into the eye color mutants of Drosophila melanogaster led to the discovery of a vibrant yellow pigment. In 1954, Forrest and Mitchell reported the isolation of this yellow fluorescent compound, which they named "this compound" after the "sepia" mutant flies from which it was abundantly extracted[1].

Elucidation of the Chemical Structure

The precise chemical structure of this compound was a subject of investigation for several years. In 1960, Saburo Nawa proposed a structure for the yellow pigment from Drosophila, identifying it as 2-amino-4-hydroxy-7,8-dihydro-6-lactylpteridine[2][3]. This structure was based on degradation studies that yielded 7,8-dihydroxanthopterin and lactic acid[2].

Early Studies on this compound Biosynthesis and Metabolism

Concurrent with its discovery and structural characterization, researchers began to unravel the metabolic pathways involving this compound.

The Role of this compound Reductase

A key enzyme in this compound metabolism, this compound reductase, was identified and characterized in early studies. In 1964, Matsubara and Akino reported the presence of a this compound reductase in chicken liver that was distinct from folate and dihydrofolate reductase[4]. This NADPH-dependent enzyme was found to catalyze the reduction of this compound.

This compound as a Precursor to Tetrahydrobiopterin (BH4)

The biological significance of this compound became increasingly clear with the discovery of its role as a precursor to tetrahydrobiopterin (BH4). Early immunological evidence demonstrated that this compound reductase is essential for the de novo biosynthesis of BH4 in the brain[5]. Inhibition of this compound reductase activity led to a decrease in BH4 synthesis, highlighting the critical role of the this compound-mediated pathway[5].

The enzymatic synthesis of this compound itself was also a focus of early research. A 1981 study using chicken kidney preparations detailed a multi-step enzymatic conversion of D-erythro-dihydroneopterin triphosphate to this compound, involving an unstable intermediate, compound X[6].

Quantitative Data from Early Studies

The following tables summarize the key quantitative data extracted from the early literature on this compound and its related enzymes.

| Parameter | Organism/Tissue | Value | Reference |

| This compound | |||

| Yield from Drosophila melanogaster (sepia mutant) | 800 g of flies | 105 mg | [2] |

| Yield from Bombyx mori (lemon mutant integument) | 1 g of integument | ~40 µg | [7] |

| This compound Reductase | |||

| Molecular Weight (Subunit) | Rat Tissues | 28,000 Da | [5] |

| Isoelectric Point | Rat Striatum and Liver | 6.16 | [5] |

| Enzymatic Synthesis of this compound | |||

| Molecular Weight (Fraction A1) | Chicken Kidney | 3.0 x 104 | [6] |

| Molecular Weight (Fraction A2) | Chicken Kidney | 7.7 x 104 | [6] |

Table 1: Physicochemical and Yield Data from Early this compound Studies.

| Substrate | Enzyme Source | Km | Vmax | Inhibitors | Reference |

| This compound Reductase | |||||

| This compound | Chicken Liver | - | - | - | [4] |

| D-erythro-dihydroneopterin triphosphate | Chicken Kidney | - | - | - | [6] |

Table 2: Early Kinetic Data for Enzymes Involved in this compound Metabolism. Note: Detailed kinetic parameters were not always reported in the earliest studies.

Experimental Protocols from Foundational Studies

This section provides a detailed look at the methodologies employed in the seminal early studies on this compound.

Isolation of this compound from Drosophila melanogaster (Nawa, 1960)[2]

-

Homogenization: 100 grams (wet weight) of Drosophila melanogaster (sepia mutant) were homogenized in a Waring Blender with 500 mL of 30% ethanol.

-

Heat Treatment and Extraction: The suspension was heated at 80°C for 5 minutes and then left overnight in an icebox.

-

Centrifugation and Concentration: The reddish-yellow supernatant was collected by centrifugation and concentrated in vacuo to approximately 50 mL.

-

Paper Chromatography: The concentrate was spread on 8 sheets (40x40 cm) of heavy filter paper (Toyo Roshi No. 50) and developed with a solvent system of n-propanol, 1% ammonia, and water (2:1:1 v/v).

-

Elution and Further Purification: The yellow band corresponding to this compound was excised and eluted with water. The eluate was concentrated and applied to a cellulose powder column (6x40 cm) and developed with water.

-

Crystallization: The yellow pigment fraction was collected, evaporated to dryness in vacuo, dissolved in 8 mL of hot water, and allowed to crystallize overnight in an icebox, yielding orange needles of this compound.

Isolation and Purification of this compound from Bombyx mori (lemon mutant)[7]

-

Homogenization: Integument from the lemon mutant of Bombyx mori was homogenized in 50% ethanol at a solid:liquid ratio of 1:20 (g/mL).

-

Column Chromatography (Cellulose Ecteola): The crude extract was first purified on a cellulose Ecteola column.

-

Column Chromatography (Sephadex G-25-150): The partially purified this compound was then subjected to chromatography on a Sephadex G-25-150 column.

-

Column Chromatography (Cellulose Phosphate): A final purification step was carried out using a cellulose phosphate column.

-

Identification: The purified this compound was identified by ultraviolet-visible absorption spectrometry.

Enzymatic Synthesis of this compound (from Chicken Kidney)[6]

-

Preparation of Kidney Extract: Chicken kidneys were homogenized and the extract was fractionated.

-

Fractionation: The extract was separated into three fractions (A1, A2, and B) through a series of purification steps.

-

Enzymatic Reaction:

-

Step 1: Fraction A2 was incubated with D-erythro-dihydroneopterin triphosphate in the presence of Mg2+ to produce an intermediate designated "compound X".

-

Step 2: Fraction A1 was then added to the reaction mixture containing compound X, along with NADPH, to catalyze the conversion of compound X to this compound.

-

Step 3: Fraction B (this compound reductase) was shown to convert this compound to dihydrobiopterin in the presence of NADPH.

-

Signaling Pathways and Experimental Workflows

The early research on this compound was instrumental in sketching out the initial framework of the tetrahydrobiopterin biosynthesis pathway.

Conclusion

The early studies on this compound, born from the investigation of insect pigments, provided the fundamental knowledge upon which our current understanding of tetrahydrobiopterin metabolism is built. The meticulous work of researchers in the mid-20th century in isolating, characterizing, and elucidating the enzymatic pathways involving this compound has had a lasting impact. These foundational discoveries not only revealed a key player in a critical biosynthetic pathway but also paved the way for future research into the therapeutic applications of this compound for a range of metabolic and neurological disorders. This guide serves as a testament to the importance of these early investigations and as a valuable resource for those seeking to understand the historical context of this compound research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. On the presence of this compound reductase different from folate and dihydrofolate reductase in chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunological evidence for the requirement of this compound reductase for tetrahydrobiopterin biosynthesis in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation, Purification, and Identification of an Important Pigment, this compound, from Integument of the lemon Mutant of the Silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, purification, and identification of an important pigment, this compound, from integument of the lemon mutant of the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

Sepiapterin: A Technical Guide to the Natural Precursor of the Essential Cofactor Tetrahydrobiopterin (BH4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several crucial enzymatic reactions in the human body.[1][2] It is vital for the synthesis of key neurotransmitters such as serotonin, dopamine, norepinephrine, and epinephrine, as well as for the production of nitric oxide.[1][2] Furthermore, BH4 is essential for the function of phenylalanine hydroxylase (PAH), the enzyme responsible for metabolizing the amino acid phenylalanine.[1][3] Deficiencies in BH4 can lead to serious metabolic and neurological disorders, including phenylketonuria (PKU) and certain forms of dystonia.[3][4]

Sepiapterin, a naturally occurring pteridine derivative, has emerged as a significant molecule of interest in therapeutic development.[4] It serves as a direct precursor in the biosynthesis of BH4 through an alternative route known as the salvage pathway.[5][6][7] Due to its greater stability and efficient transport across cellular membranes compared to synthetic BH4 (sapropterin dihydrochloride), this compound presents a potentially advantageous pharmacological agent for treating conditions associated with BH4 deficiency.[5] This technical guide provides an in-depth exploration of this compound's role as a BH4 precursor, detailing the biochemical pathways, enzymatic conversions, pharmacokinetics, and key experimental methodologies relevant to its study and application.

The Tetrahydrobiopterin (BH4) Biosynthesis Landscape

The intracellular concentration of BH4 is meticulously maintained through three interconnected pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway.[7]

-

De Novo Synthesis: This primary pathway synthesizes BH4 from guanosine triphosphate (GTP).[1][2][8] It involves a three-step enzymatic cascade:

-

GTP cyclohydrolase I (GCH1) converts GTP to 7,8-dihydroneopterin triphosphate.[2] This is the rate-limiting step in the pathway.[7]

-

6-pyruvoyltetrahydropterin synthase (PTPS) transforms 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin (PTP).[2]

-

This compound Reductase (SPR) catalyzes the final two reduction steps, converting PTP to BH4.[2][9]

-

-

Salvage Pathway: This pathway provides an alternative route for BH4 synthesis and is central to the mechanism of exogenous this compound. Exogenously supplied this compound is converted to BH4 in a two-step process.[6][10] First, this compound Reductase (SPR) reduces this compound to 7,8-dihydrobiopterin (BH2).[6][7] Subsequently, Dihydrofolate Reductase (DHFR) , an enzyme also critical to folate metabolism, reduces BH2 to the active BH4 cofactor.[6][7][11] This pathway is crucial for maintaining BH4 levels, especially in cells that may not have the complete de novo synthesis machinery.[12]

-

Recycling Pathway: During its role as an enzymatic cofactor, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2).[7][9] The recycling pathway rapidly regenerates BH4 from qBH2 through the action of dihydropteridine reductase (DHPR) , ensuring the cofactor is available for subsequent catalytic cycles.[7]

Caption: Overview of Tetrahydrobiopterin (BH4) Biosynthesis Pathways.

Enzymology of the this compound Salvage Pathway

The therapeutic efficacy of this compound is entirely dependent on its conversion to BH4 via the salvage pathway, a process mediated by two key enzymes: this compound Reductase (SPR) and Dihydrofolate Reductase (DHFR).

| Enzyme | Gene | EC Number | Function in Salvage Pathway | Substrate | Product | Cofactor |

| This compound Reductase (SPR) | SPR | 1.1.1.153 | Catalyzes the reduction of this compound to 7,8-dihydrobiopterin (BH2).[13][14] | This compound | L-erythro-7,8-dihydrobiopterin | NADPH |

| Dihydrofolate Reductase (DHFR) | DHFR | 1.5.1.3 | Catalyzes the reduction of BH2 to the active cofactor 5,6,7,8-tetrahydrobiopterin (BH4).[6][11] | 7,8-dihydrobiopterin | Tetrahydrobiopterin | NADPH |

This compound Reductase (SPR): SPR is an oxidoreductase belonging to the aldo-keto reductase family that catalyzes the NADPH-dependent reduction of various carbonyl compounds.[13] While it is the final enzyme in the de novo pathway, its high affinity for this compound makes it the critical first step in the salvage pathway.[15][16] A deficiency in SPR can lead to a severe lack of BH4, resulting in neurological dysfunction due to impaired neurotransmitter synthesis.[13][17]

Dihydrofolate Reductase (DHFR): DHFR is a ubiquitous enzyme best known for its role in reducing dihydrofolate to tetrahydrofolate, a vital step in nucleotide synthesis.[11] Its function in the BH4 salvage pathway is equally critical, as it performs the final reduction of BH2 to BH4.[6][12][18] This dual role means that drugs which inhibit DHFR, such as the chemotherapeutic agent methotrexate, can impair BH4 synthesis from this compound and may increase phenylalanine levels.[10][19]

Pharmacokinetics of Exogenous this compound

Clinical studies in healthy volunteers have elucidated the pharmacokinetic profile of orally administered this compound. Following oral intake, this compound is rapidly absorbed and extensively converted into its active metabolite, BH4, which becomes the major circulating moiety.[20][21]

Table 1: Single-Dose Pharmacokinetics of this compound (CNSA-001) in Healthy Volunteers [5]

| Dose (mg/kg) | Analyte | Cmax (ng/mL, mean) | Tmax (h, approx.) |

|---|---|---|---|

| 2.5 | This compound | 0.58 | 1-2 |

| BH4 | 57 | ~4 | |

| 80 | This compound | 2.92 | 1-2 |

| | BH4 | 312 | ~4 |

Table 2: Pharmacokinetic Parameters of this compound and BH4 After a Single 60 mg/kg Dose [21]

| Analyte | Cmax (ng/mL, mean) | Tmax (h, median) | AUC₀₋₂₄ₕ (% of BH4) |

|---|---|---|---|

| This compound | ~3-5 | 1-3 | < 2% |

| BH4 | 677 | 4 | 100% |

These data show that this compound itself has very low systemic exposure (<2% of BH4), acting primarily as a pro-drug that is efficiently converted to the active cofactor.[21] Peak plasma concentrations of BH4 are typically reached approximately 4 hours after oral administration of this compound.[5][22] Studies have also shown that administration with food, particularly a high-fat meal, significantly increases the bioavailability of BH4, with exposure increasing by up to 2.8 times compared to a fasted state.[20][22] Repeated daily dosing for seven days showed little to no drug accumulation.[5]

Therapeutic Rationale: Phenylketonuria (PKU)

Phenylketonuria (PKU) is a genetic disorder caused by a deficiency in the phenylalanine hydroxylase (PAH) enzyme.[3] This deficiency prevents the conversion of phenylalanine to tyrosine, leading to a toxic accumulation of phenylalanine in the blood and brain, which can cause severe cognitive impairment if untreated.[3][23]

The PAH enzyme requires BH4 as an essential cofactor to function.[1] In some individuals with PKU, residual PAH activity can be boosted by increasing the intracellular concentration of BH4. This compound serves as an effective therapy by providing a stable, orally available precursor that efficiently increases these intracellular BH4 levels via the salvage pathway. This replenishment of the critical cofactor enhances the activity of the deficient PAH enzyme, thereby improving phenylalanine metabolism and reducing its toxic accumulation.[24] The FDA has approved this compound (marketed as Sephience™) for the treatment of PKU in both adult and pediatric patients.[3][25]

Caption: Therapeutic Mechanism of this compound in PKU.

Key Experimental Methodologies

Quantification of this compound and BH4 in Plasma by LC-MS/MS

The accurate measurement of this compound and BH4 is challenging due to their susceptibility to oxidation.[26] A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantification in pharmacokinetic studies.[26][27]

Caption: Experimental Workflow for this compound and BH4 Quantification.

Detailed Protocol Outline:

-

Blood Collection and Stabilization:

-

Collect whole blood via venipuncture into tubes containing K₂EDTA as an anticoagulant.[27]

-

Immediately after collection, transfer blood to tubes containing a 10% ascorbic acid solution to achieve a final concentration of 1% ascorbic acid.[26] This is a critical step to prevent the oxidation of BH4.

-